Cas no 78663-07-7 (Z-D-Asp-OH)
Z-D-Asp-OH Chemical and Physical Properties
Names and Identifiers
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- N-Benzyloxycarbonyl-D-aspartic acid
- 2-Phenylmethoxycarbonylaminobutanedioic acid
- N-Cbz-D-aspartic acid
- N-Carbobenzoxy-D-aspartic Acid
- (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid
- (R)-2-(((Benzyloxy)carbonyl)amino)succinic acid
- CBZ-D-ASPARTIC ACID
- N-Carbobenzyloxy-D-aspartic Acid
- Z-D-aspartic acid
- Z-D-Asp-OH
- Cbz-D-Asp-OH
- XYXYXSKSTZAEJW-SECBINFHSA-N
- (R)-2-(BENZYLOXYCARBONYLAMINO)SUCCINIC ACID
- D-ASPARTIC ACID, N-[(PHENYLMETHOXY)CARBONYL]-
- (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid
- C12H13NO6
- Cbz-D-Asp
- PubChem10523
- PHQ-DAS
- N-CBZ
- Z-D-Asp-OH,98%
-
- MDL: MFCD00063182
- Inchi: 1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
- InChI Key: XYXYXSKSTZAEJW-SECBINFHSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC(=O)O)=O)CC1C=CC=CC=1
- BRN: 2566464
Computed Properties
- Exact Mass: 267.07400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.6
Experimental Properties
- Color/Form: White powder
- Density: 1.4040
- Melting Point: 115.0 to 119.0 deg-C
- Refractive Index: -10 ° (C=7, AcOH)
- PSA: 112.93000
- LogP: 1.23160
- Specific Rotation: -9 ~ -11°(C=7, AcOH)
- Solubility: Not determined
Z-D-Asp-OH Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Store at room temperature
Z-D-Asp-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119381-500g |
N-Cbz-D-aspartic Acid |
78663-07-7 | 98% | 500g |
$262 | 2021-06-09 | |
| Chemenu | CM119381-1000g |
N-Cbz-D-aspartic Acid |
78663-07-7 | 98% | 1000g |
$468 | 2021-06-09 | |
| Fluorochem | 045490-1g |
z-d-asp-oh |
78663-07-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045490-10g |
z-d-asp-oh |
78663-07-7 | 98% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045490-25g |
z-d-asp-oh |
78663-07-7 | 98% | 25g |
£17.00 | 2022-03-01 | |
| Fluorochem | 045490-100g |
z-d-asp-oh |
78663-07-7 | 98% | 100g |
£46.00 | 2022-03-01 | |
| AAPPTec | AZD201-25g |
Z-D-Asp-OH |
78663-07-7 | 25g |
$75.00 | 2024-07-19 | ||
| AAPPTec | AZD201-100g |
Z-D-Asp-OH |
78663-07-7 | 100g |
$225.00 | 2024-07-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N805645-1g |
N-Cbz-D-aspartic acid |
78663-07-7 | 98% | 1g |
¥26.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N805645-5g |
N-Cbz-D-aspartic acid |
78663-07-7 | 98% | 5g |
¥54.00 | 2022-09-01 |
Z-D-Asp-OH Suppliers
Z-D-Asp-OH Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Z-D-Asp-OH
Introduction to Compound with CAS No. 78663-07-7 and Product Name Z-D-Asp-OH
The compound with the CAS number 78663-07-7 and the product name Z-D-Asp-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, chemically known as N-(tert-butoxycarbonyl)-D-aspartic acid, is a crucial intermediate in the synthesis of various peptides and proteins. Its unique structure and reactivity make it an indispensable tool in both academic research and industrial applications.
Z-D-Asp-OH is widely recognized for its role in the solid-phase peptide synthesis (SPPS) process, where it serves as a protected form of D-aspartic acid. The tert-butoxycarbonyl (Boc) group provides stability to the aspartic acid residue, allowing for selective reactions under controlled conditions. This stability is essential for the precise assembly of complex peptide sequences, which is critical in the development of bioactive molecules.
In recent years, there has been a growing interest in the applications of Z-D-Asp-OH in drug discovery and development. D-aspartic acid itself has been studied for its potential role in neuroendocrine regulation, cognitive function, and muscle growth. The protected derivative Z-D-Asp-OH extends these possibilities by enabling the synthesis of more complex and stable peptidomimetics. These peptidomimetics can mimic the biological activity of natural peptides while offering improved pharmacokinetic properties.
One of the most compelling aspects of Z-D-Asp-OH is its versatility in peptide synthesis. The Boc protection allows for selective deprotection under mild acidic conditions, making it a preferred choice for researchers who require high yields and minimal side reactions. This has made Z-D-Asp-OH a staple in peptide chemistry labs worldwide, contributing to the rapid advancement of peptide-based therapies.
Recent studies have highlighted the importance of D-aspartic acid derivatives in the development of novel therapeutic agents. For instance, researchers have explored the use of Z-D-Asp-OH in the synthesis of peptidomimetics that target specific enzyme active sites. These peptidomimetics have shown promise in preclinical studies for their ability to modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders.
The chemical properties of Z-D-Asp-OH also make it an attractive candidate for structural biology studies. High-resolution crystal structures of peptides containing this residue have provided valuable insights into protein folding and interaction mechanisms. These structural insights are crucial for understanding disease pathogenesis and designing targeted interventions.
Moreover, the use of Z-D-Asp-OH in SPPS has been optimized through various methodologies to enhance efficiency and scalability. Advances in solid-phase synthesis techniques have allowed for the rapid production of large libraries of peptides, which can be screened for biological activity using high-throughput screening (HTS) platforms. This combinatorial approach has significantly accelerated the discovery process for new drug candidates.
The role of Z-D-Asp-OH extends beyond academic research into industrial applications as well. Pharmaceutical companies have incorporated this compound into their synthetic pipelines for producing biologic drugs such as monoclonal antibodies and fusion proteins. The precision offered by Z-D-Asp-OH in peptide synthesis ensures that these complex molecules are produced with high purity and consistency, meeting stringent regulatory requirements.
In conclusion, compound CAS No. 78663-07-7, known as Z-D-Asp-OH, is a cornerstone in modern peptide chemistry. Its unique properties make it an invaluable tool for researchers and pharmaceutical developers alike. As our understanding of biological systems continues to evolve, compounds like Z-D-Asp-OH will undoubtedly play a pivotal role in shaping the future of medicine.